molecular formula C10H15N3O2 B15068812 (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester

(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester

Cat. No.: B15068812
M. Wt: 209.24 g/mol
InChI Key: RNLYLZPZVHHFGF-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester is a synthetic organic compound that has been identified as a new class of potent inhibitor targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase . VEGFR-2 is a primary mediator of tumor-induced angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis. By inhibiting this key receptor, this class of compounds can block angiogenic signaling pathways, making it a valuable candidate for anti-cancer research and the investigation of other angiogenesis-dependent diseases . The compound is a derivative of the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine scaffold, a structure known for its relevance in medicinal chemistry . Researchers can utilize this ethyl ester derivative as a key intermediate in organic synthesis and medicinal chemistry optimization. It is offered strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Proper safety data sheets (SDS) should be consulted, and standard laboratory precautions should be followed, including the use of personal protective equipment (PPE) .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate

InChI

InChI=1S/C10H15N3O2/c1-2-15-10(14)5-9-12-7-3-4-11-6-8(7)13-9/h11H,2-6H2,1H3,(H,12,13)

InChI Key

RNLYLZPZVHHFGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)CNCC2

Origin of Product

United States

Preparation Methods

One-Pot Two-Step Reaction

Zhang et al. developed a one-pot method for tetrahydroimidazo[1,2-a]pyridines, which, although targeting a different regioisomer, offers insights into optimizing cyclization efficiency. Ethyl glycinate reacts with dialkyl but-2-ynedioate to form β-enamino esters, which subsequently undergo cycloaddition with arylidenemalononitriles. Adapting this protocol for imidazo[4,5-c]pyridines would require substituting glycinate with 3,4-diaminopyridine derivatives.

Palladium-Catalyzed Cross-Coupling

Patent CN102786543A describes palladium-catalyzed borylation of 2-amino-5-halopyridines to access boronic ester intermediates. While primarily used for Suzuki–Miyaura couplings, this methodology could facilitate late-stage functionalization of preformed imidazo[4,5-c]pyridines with acetic acid ethyl ester groups.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents/Conditions Yield Advantages
Cyclocondensation 3,4-Diaminopyridine Chloroacetyl chloride, DMF, 60°C 60–70% Regioselective, scalable
Imidazopiperidine Acylation 4,5,6,7-Tetrahydroimidazo[4,5-c]pyridine Ethyl chloroacetate, Et₃N, CH₂Cl₂ 75–85% High yields, functional group tolerance
One-Pot Reaction Ethyl glycinate Dialkyl but-2-ynedioate, malononitrile 50–65% Rapid, minimal purification

Mechanistic Considerations

Cyclocondensation Mechanism

The acid-catalyzed cyclization of 3-acetamido-4-aminopyridine proceeds via nucleophilic attack of the 4-amino group on the electrophilic carbonyl carbon, followed by dehydration to form the imidazo ring. Steric and electronic effects dictate regioselectivity, with electron-withdrawing groups favoring cyclization at the 3-position.

Neber Rearrangement

The Neber rearrangement of oxime tosylates generates α-aminoketals, which undergo intramolecular cyclization with cyanamide to yield imidazopiperidines. This step is critical for constructing the saturated six-membered ring.

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways may lead to imidazo[4,5-b]pyridine byproducts. Using bulky acylating agents (e.g., tert-butylcarbamates) mitigates this issue.
  • Purification : Silica gel chromatography remains necessary due to polar byproducts. Recrystallization from ethyl acetate/petroleum ether mixtures improves purity.
  • Catalyst Efficiency : Palladium catalysts (e.g., PdCl₂(dppf)₂) enhance cross-coupling yields but require strict nitrogen atmospheres.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazo[4,5-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and properties can be contextualized against structurally or functionally related molecules. Below is a detailed analysis of its analogues:

Structural Analogues in the Imidazo[4,5-c]pyridine Series

  • Ethyl vs. Other Alkyl Esters: Derivatives with methyl or propyl esters in place of the ethyl group were synthesized in the same VEGFR-2 inhibitor series.
  • Core Modifications : Replacing the tetrahydroimidazopyridine core with alternative bicyclic systems, such as imidazo[1,2-a]pyridine (), reduces conformational rigidity, which may weaken target binding. The imidazo[4,5-c]pyridine scaffold in the target compound enhances planar stacking interactions with kinase domains .

Heterocyclic Analogues with Thiophene or Thiazole Moieties

  • The thioether linkage in this analogue may enhance metabolic stability compared to the oxygen-based ester in the target compound but could reduce solubility .

Carboxylic Acid Derivatives

  • 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid ():
    • The free carboxylic acid group increases polarity, improving water solubility but limiting cell membrane permeability.
    • The ethyl ester in the target compound acts as a prodrug, masking the carboxylic acid to enhance bioavailability .

Data Table: Key Attributes of Comparable Compounds

Compound Name Core Structure Key Substituent Biological Relevance Inferred Properties
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester Imidazo[4,5-c]pyridine Acetic acid ethyl ester VEGFR-2 inhibition (moderate activity) Balanced lipophilicity, prodrug potential
Methyl ester analogue Imidazo[4,5-c]pyridine Acetic acid methyl ester Lower lipophilicity, reduced cell penetration Higher solubility, weaker membrane permeability
Thieno[2,3-d]pyrimidine derivative () Thieno[2,3-d]pyrimidine Thioether-linked acetate Unreported kinase activity Enhanced metabolic stability, lower solubility
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid () Imidazo[4,5-c]pyridine Carboxylic acid Potential active metabolite High polarity, poor bioavailability

Research Findings and Implications

The target compound’s ethyl ester group is critical for its pharmacokinetic profile, as evidenced by its role in VEGFR-2 inhibition studies . Structural comparisons highlight that minor modifications, such as alkyl chain length or heterocycle substitution, significantly impact both biological activity and physicochemical behavior. For instance, the thieno[2,3-d]pyrimidine analogue () exemplifies how sulfur incorporation can alter electronic properties, though its therapeutic relevance remains unexplored. Meanwhile, the carboxylic acid derivative () underscores the importance of prodrug strategies in drug design.

Limitations : Direct quantitative data (e.g., IC50 values) for the target compound are sparse in the provided evidence. Further studies are needed to validate its efficacy relative to commercial VEGFR-2 inhibitors.

Biological Activity

(4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₄N₃O₂
  • Molecular Weight : 182.23 g/mol
  • CAS Number : 879668-17-4

Research indicates that derivatives of (4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester exhibit inhibitory effects on various biological pathways. Notably:

  • VEGFR-2 Kinase Inhibition : A series of related compounds have been identified as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. These compounds demonstrated a significant reduction in VEGFR-2 kinase activity in vitro .
  • Anticancer Activity : The compound has shown promising anticancer properties against various cancer cell lines. For instance, it was evaluated against HeLa cells and demonstrated an IC50 value of 0.126 μM, indicating potent cytotoxicity .

Biological Activity Overview

Activity Type Target/Cell Line IC50 Value Reference
VEGFR-2 InhibitionIn vitro assaysNot specified
AnticancerHeLa0.126 μM
AnticancerSMMC-77210.071 μM
AnticancerK5620.164 μM

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of (4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-acetic acid ethyl ester to assess their biological activities. The results indicated that modifications to the molecular structure significantly influenced their potency against cancer cell lines .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that substituents on the imidazo-pyridine scaffold could enhance or diminish biological activity. Electron-donating groups were found to increase anticancer efficacy while electron-withdrawing groups decreased it .
  • Comparative Studies : In comparative studies with other known anticancer agents such as doxorubicin, the imidazo-pyridine derivatives exhibited comparable or superior activity against certain cancer cell lines, highlighting their potential as therapeutic agents .

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